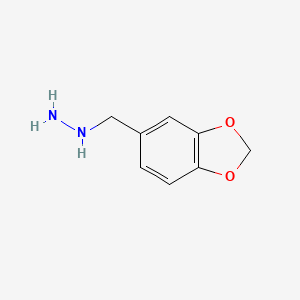
5-Bromo-2-methyl-1-benzofuran
Descripción general
Descripción
5-Bromo-2-methyl-1-benzofuran is a compound that belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan ring. Benzofurans are known for their diverse range of biological activities and are often used as building blocks in organic synthesis, including the synthesis of pharmaceuticals.
Synthesis Analysis
The synthesis of benzofuran derivatives, including those substituted with bromine, can be achieved through various methods. One approach involves the reaction of 7-hydroxy-8-formyl-2-methylisoflavone with ethyl bromomalonate using Tanaka’s method, leading to a series of reactions that ultimately yield a furano(2',3':7,8)-2-methylisoflavone . Another synthetic route is the Lewis acid-catalyzed synthesis from acrolein dimer and 1,3-dicarbonyl compounds, which has been applied to synthesize commercial drug molecules . Additionally, the electrophilic bromination of benzofuran derivatives has been studied, showing that bromine adds to the benzofuran in a trans fashion, with electrophilic bromine attacking at the 2-position .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be quite complex due to the presence of various substituents. For instance, in the compound 2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran, the methylsulfinyl substituent and the 4-bromophenyl ring introduce steric effects that influence the overall molecular conformation . The crystal structure of such compounds is often stabilized by intermolecular interactions, including hydrogen bonds and halogen bonds, as well as (\pi)-(\pi) interactions .
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions, including nucleophilic displacement reactions, as seen in the solvolysis of benzyl 5-O-p-bromophenylsulphonyl-2,3-O-isopropylidene-(\beta)-D-ribofuranoside, which can lead to benzyloxy-group migration . The reactivity of these compounds can be further utilized to create novel compounds, such as the synthesis of 1-((5-bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, which have been evaluated for antimicrobial activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of substituents such as methylsulfinyl groups can affect the compound's polarity, solubility, and overall reactivity. The crystal structures of these compounds often exhibit specific intermolecular interactions that can influence their melting points, boiling points, and stability .
Aplicaciones Científicas De Investigación
Synthesis and Applications in Organic Chemistry
- 5-Bromo-2-methyl-1-benzofuran is utilized in organic synthesis, particularly in the formation of various benzofuran compounds. For instance, a study detailed the use of CuI-catalyzed coupling with beta-keto esters to create 2,3-disubstituted benzofurans, demonstrating the compound's role in creating structurally diverse molecules (Lu, Wang, Zhang, & Ma, 2007).
Antimicrobial Activities
- Research has explored the antimicrobial properties of compounds derived from this compound. A study synthesized and characterized 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles and evaluated their antimicrobial activities against various bacterial strains, highlighting the potential medical applications of these derivatives (Sanjeeva, Rao, Prasad, & Ramana, 2021).
Photophysical and DFT Studies
- The compound has also been a subject of photophysical and Density Functional Theory (DFT) studies. For example, research on a related benzofuran derivative, (5-methyl-benzofuran-3-yl)-acetic acid hydrazide, delved into its photophysical properties, solvent effects, and DFT calculations, indicating its potential in material science applications (Maridevarmath, Naik, Negalurmath, Basanagouda, & Malimath, 2019).
Crystallographic Studies
- Crystallographic studies of derivatives of this compound have provided insights into the molecular structure and interactions of these compounds. This includes research on the crystal structures of methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate and 5-Bromo-2-methyl-3-phenylsulfonyl-1-benzofuran, which help in understanding the molecular geometry and potential applications in material science and chemistry (Choi, Seo, Son, & Lee, 2008), (Choi, Seo, Son, & Lee, 2008).
Potential in Drug Synthesis
- The compound plays a role in the synthesis of potential drugs. A study reported the synthesis of 5-Aryl-3-(5-Bromo-3-Benzofuran-2-yl)-1-Pyrazole and its evaluation as an antimicrobial agent, signifying its contribution to the development of new pharmaceuticals (Patil, Asrondkar, & Pande, 2013).
Mecanismo De Acción
Target of Action
5-Bromo-2-methylbenzofuran, also known as Benzofuran, 5-bromo-2-methyl- or 5-Bromo-2-methyl-1-benzofuran, is a derivative of benzofuran . Benzofuran and its derivatives have been found to exhibit a wide range of biological activities . .
Mode of Action
Benzofuran derivatives have been reported to exhibit antimicrobial, anti-tumor, anti-oxidative, and anti-viral activities
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A study on a related compound, Sodium (±)-5-Bromo-2-(α-hydroxypentyl) benzoate (BZP), reported that it was rapidly and widely distributed in the body after intravenous administration .
Result of Action
Benzofuran derivatives have been associated with antimicrobial, anti-tumor, anti-oxidative, and anti-viral activities .
Safety and Hazards
Direcciones Futuras
Benzofuran compounds, including 5-Bromo-2-methyl-1-benzofuran, have attracted attention due to their biological activities and potential applications in many aspects. They are potential natural drug lead compounds. For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Propiedades
IUPAC Name |
5-bromo-2-methyl-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVLXPOMZVHZNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346347 | |
| Record name | 5-Bromo-2-methyl-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54965-04-7 | |
| Record name | 5-Bromo-2-methyl-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-methyl-1-benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

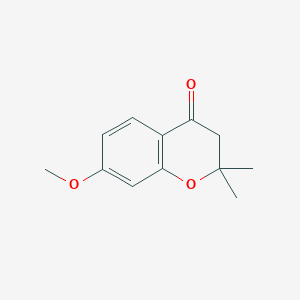
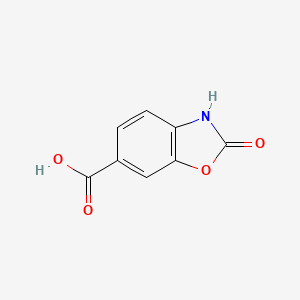
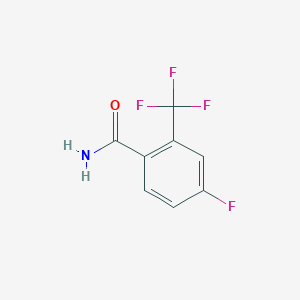

![5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B1330815.png)




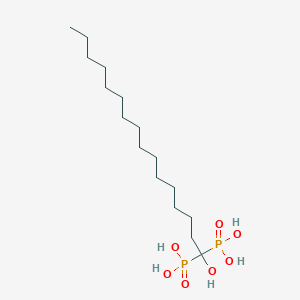
![2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B1330825.png)


